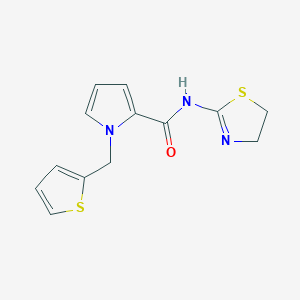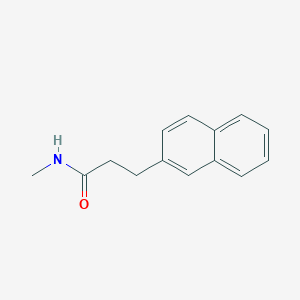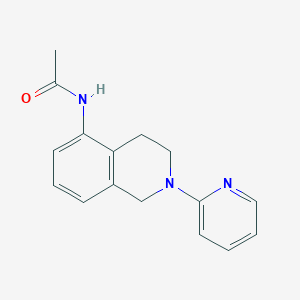
5-methyl-1-(3-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-(3-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPA or AM251 and belongs to the class of CB1 receptor antagonists. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids such as THC. MPA has been shown to have a high affinity for CB1 receptors and can effectively block the psychoactive effects of THC.
作用機序
MPA acts as a competitive antagonist of CB1 receptors, which are primarily found in the brain. By binding to these receptors, MPA blocks the effects of THC and other cannabinoids on the brain. This results in a decrease in the psychoactive effects of THC, including euphoria, impaired memory, and altered perception.
Biochemical and Physiological Effects:
MPA has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is responsible for the pleasurable effects of THC. MPA has also been shown to decrease the release of GABA, a neurotransmitter that is responsible for inhibiting the activity of neurons in the brain. This results in an increase in the activity of neurons, which can lead to increased anxiety and paranoia.
実験室実験の利点と制限
One of the main advantages of using MPA in lab experiments is its high affinity for CB1 receptors. This makes it a highly effective tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using MPA is its potential for off-target effects. MPA has been shown to bind to other receptors in addition to CB1 receptors, which can lead to unintended effects.
将来の方向性
There are a number of future directions for research on MPA. One area of interest is the role of CB1 receptors in the development of addiction. MPA has been shown to be effective in blocking the effects of THC on the brain, which may have implications for the treatment of addiction. Another area of interest is the potential for MPA to be used as a therapeutic agent for various conditions, such as pain, inflammation, and anxiety. Finally, there is a need for further research on the potential side effects of MPA, particularly with regard to its off-target effects.
合成法
The synthesis of MPA involves the reaction of 3-methylbenzylamine with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid, followed by the addition of propargyl bromide. The resulting compound is then purified by column chromatography to obtain the final product.
科学的研究の応用
MPA has been widely used in scientific research to study the role of CB1 receptors in various physiological and pathological processes. It has been shown to be effective in blocking the effects of THC on the brain, which has led to its use in studying the effects of cannabinoids on memory, learning, and addiction. MPA has also been used to study the role of CB1 receptors in pain perception, appetite regulation, and inflammation.
特性
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-4-8-15-14(19)13-11(3)18(17-16-13)12-7-5-6-10(2)9-12/h1,5-7,9H,8H2,2-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGSMCBDPTUJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

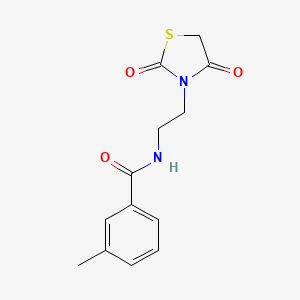
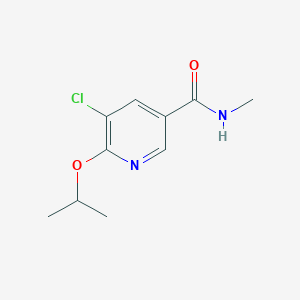
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)
